Clorhidrato de 8-cloro-2,3,4,5-tetrahidro-1H-2-benzazepina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

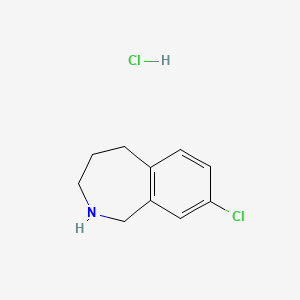

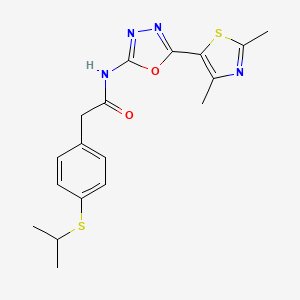

8-chloro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is a chemical compound with the empirical formula C11H11Cl2N2Na . It is also known as Lorcaserin, a selective serotonin 5-HT2C receptor agonist .

Molecular Structure Analysis

The molecular structure of 8-chloro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride can be represented by the SMILES stringClC1=CC=C2C(C(CNCC3)=C3N2)=C1.[Na+].[Cl-] . The InChI key for this compound is OBSAAGLLSQQPEA-UHFFFAOYSA-M . Physical and Chemical Properties Analysis

The molecular weight of 8-chloro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is 265.11 . It is a solid at room temperature . The compound’s InChI code is1S/C11H11ClN2.ClH.Na/c12-7-1-2-10-8(5-7)9-6-13-4-3-11(9)14-10;;/h1-2,5,13-14H,3-4,6H2;1H;/q;;+1/p-1 .

Aplicaciones Científicas De Investigación

- Hallazgos: Estos derivados exhiben actividad antiproliferativa moderada a excelente contra células cancerosas (como Hela, A549, HepG2 y MCF-7) in vitro. La introducción de grupos sulfonilo aumenta sus efectos antiproliferativos, mientras que las sustituciones alquilo y alquilo arilado también contribuyen a su potencia .

Propiedades Anticancerígenas

En resumen, el clorhidrato de 8-cloro-2,3,4,5-tetrahidro-1H-2-benzazepina es prometedor en la investigación del cáncer, estudios neurológicos y desarrollo de fármacos. Los investigadores deben continuar explorando sus diversas aplicaciones para desbloquear todo su potencial . Si necesita más detalles o tiene preguntas adicionales, no dude en preguntar! 🌟

Mecanismo De Acción

Target of Action

The primary target of 8-chloro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is the serotonin 5-HT2C receptor . This receptor is a subtype of the 5-HT2 receptor that belongs to the serotonin receptor family and is a G protein-coupled receptor . The 5-HT2C receptor is known to play a significant role in numerous physiological processes, including the regulation of mood, anxiety, feeding, and reproductive behavior .

Mode of Action

8-Chloro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride acts as a selective agonist at the 5-HT2C receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the 5-HT2C receptor, activating it to produce a therapeutic response .

Biochemical Pathways

Upon activation of the 5-HT2C receptor, there is an increase in intracellular calcium levels, which subsequently stimulates the activity of phospholipase C (PLC). This leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which further propagate the signal within the cell . This signaling cascade can lead to various downstream effects, including the modulation of neuronal firing, regulation of mood, and control of food intake .

Pharmacokinetics

The pharmacokinetic properties of 8-chloro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride include a half-life (t1/2) of approximately 3.7 hours and a high oral bioavailability (F) of 86% . These properties suggest that the compound is well-absorbed and persists for a reasonable duration in the body, contributing to its bioavailability and therapeutic effect .

Result of Action

The activation of the 5-HT2C receptor by 8-chloro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride can lead to a variety of physiological effects. For instance, it has been implicated in the treatment of central nervous system disorders such as obesity . By activating the 5-HT2C receptor, the compound can induce a feeling of fullness or satiety, leading to a decrease in food intake and potentially contributing to weight loss .

Action Environment

The action of 8-chloro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride can be influenced by various environmental factors. For instance, the pH of the environment can impact the compound’s stability and solubility, potentially affecting its absorption and distribution within the body. Additionally, factors such as the presence of food in the stomach at the time of administration can influence the drug’s absorption and subsequent therapeutic effect .

Análisis Bioquímico

Biochemical Properties

8-Chloro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is an orally active, potent and selective 5-hydroxytryptamine receptor (5-HT2C) agonist . It has 18- and 104-fold higher potency than 5-HT2A and 5-HT2B by cellular inositol phosphate accumulation assay . It shows good selectivity over 5-HT1A/3/4C/5A/6/7 and a panel of 67 other GPCRs and ion channels .

Cellular Effects

The compound influences cell function by reducing food intake and body weight gain when administered to rats maintained on a high-fat diet . This suggests that it may have a significant impact on cell signaling pathways, gene expression, and cellular metabolism related to appetite and energy expenditure.

Molecular Mechanism

8-Chloro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride exerts its effects at the molecular level primarily through its action as a 5-HT2C receptor agonist . By binding to these receptors, it can influence a variety of physiological processes, including appetite regulation and energy homeostasis.

Dosage Effects in Animal Models

In animal models, the effects of 8-Chloro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride vary with dosage. For instance, rats maintained on a high-fat diet showed reductions in food intake and body weight gain when treated with doses ranging from 4.5 to 18 mg/kg .

Propiedades

IUPAC Name |

8-chloro-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN.ClH/c11-10-4-3-8-2-1-5-12-7-9(8)6-10;/h3-4,6,12H,1-2,5,7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQEXNCUOJMAJKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CNC1)C=C(C=C2)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[3-({[(4-butylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-methoxybenzamide](/img/structure/B2398915.png)

![[1-(Difluoromethyl)cyclopentyl]methanesulfonyl chloride](/img/structure/B2398927.png)